N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide
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Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and an indene derivative
Mechanism of Action
Target of Action
The primary targets of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various biological targets.
Mode of Action
The exact mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Ring Formation: The quinoline ring can be constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: Finally, the indene derivative is coupled with the sulfonamide-substituted quinoline under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products are the substituted sulfonamide derivatives.
Scientific Research Applications
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-carboxamide
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-thiol
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-amine
Uniqueness
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(11-15-5-1-2-6-16(15)12-19)13-21-25(23,24)17-9-3-7-14-8-4-10-20-18(14)17/h1-10,21-22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXGDPCWJWFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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